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Compound of Interest

Compound Name: Chromite (Cr2Fe0O4)

Cat. No.: B1603488

An In-depth Technical Guide to the Crystal Structure and Space Group of Chromite (FeCr20a4)

Introduction

Chromite, with the chemical formula FeCr20a4, is an oxide mineral belonging to the spinel
group.[1] It serves as the most significant commercial source of chromium, a critical component
in the production of stainless steel and other alloys.[1][2] A thorough understanding of its crystal
structure is paramount for researchers and scientists, as it governs the material's physical and
chemical properties, which in turn influence its industrial applications and potential use in fields
such as drug development as a catalytic support or nanopatrticle. This guide provides a detailed
overview of the crystal structure and space group of chromite, supported by quantitative data,
experimental methodologies, and visual representations.

The crystal structure of chromite is a normal spinel structure.[3] In this arrangement, the Fe2*
cations occupy tetrahedral coordination sites, while the Cr3* cations occupy octahedral
coordination sites within a face-centered cubic (FCC) lattice of oxygen anions.[4] However, the
term "chromite" is often used in a broader sense in geological and industrial contexts to
describe any chromium-rich mineral of the spinel group, which may include solid solutions with
magnesiochromite (MgCr204) where magnesium substitutes for iron.[1][5]

Crystal Structure and Space Group

Chromite crystallizes in the isometric (cubic) crystal system.[1][6] Its crystal class is
hexoctahedral (m3m), and it belongs to the Fd-3m space group (space group number 227).[1]
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[5][7][8] This space group is characteristic of the spinel structure. The unit cell of chromite
contains 8 formula units (Z = 8).[1][5][7]

The structure can be visualized as a cubic close-packed array of oxygen atoms. Within this
array, there are two types of interstitial sites that are occupied by the cations:

» Tetrahedral sites: Occupied by Fe?* ions. Each Fe2* ion is coordinated with four oxygen
atoms.

e Octahedral sites: Occupied by Cr3* ions. Each Cr3* ion is coordinated with six oxygen
atoms.

The arrangement of these cations within the oxygen lattice defines the normal spinel structure
of chromite.

Quantitative Crystallographic Data

The crystallographic parameters of chromite have been determined through various studies,
primarily using X-ray diffraction techniques. The following table summarizes key quantitative
data for the crystal structure of chromite.

Parameter Value Reference(s)
Crystal System Cubic [1][6]

Space Group Fd-3m [1][5][71[8]
Lattice Parameter (a) 8.344 A [11[5][7]

Unit Cell Volume 580.93 A3 [5]

Formula Units per UnitCell (Z) 8 [11151[7]

Atomic Positions (Wyckoff

Positions)

Fe2* at tetrahedral sites (8a) (1/8, 1/8, 1/8)

Cr3* at octahedral sites (16d) (172, 1/2, 1/2)

02~ (32¢) (u, u, u) where u=0.25
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Experimental Determination of Crystal Structure

The crystal structure of chromite is primarily determined using X-ray diffraction (XRD). This
technique involves directing X-rays onto a crystalline sample and measuring the scattering
pattern produced. The angles and intensities of the scattered X-rays provide information about
the arrangement of atoms within the crystal lattice.

Experimental Protocol: Powder X-ray Diffraction

A common method for analyzing the crystal structure of chromite is powder X-ray diffraction. A
typical experimental protocol is as follows:

o Sample Preparation: A sample of chromite is finely ground into a homogeneous powder. This
ensures that all possible crystal orientations are represented in the diffraction pattern. The
powder is then mounted on a sample holder.

 Instrumentation: A powder diffractometer is used for the analysis. The instrument consists of
an X-ray source (e.g., Cu Ka radiation), a goniometer to control the angles of the incident
and diffracted beams, and a detector to measure the intensity of the diffracted X-rays.

o Data Collection: The sample is irradiated with monochromatic X-rays at various angles (20).
The detector records the intensity of the diffracted X-rays at each angle, resulting in an X-ray
diffraction pattern, which is a plot of intensity versus 26.

» Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using the
Rietveld refinement method.[8] This is a powerful technique for refining the crystal structure
parameters from powder diffraction data. The process involves:

o Initial Model: An initial structural model is proposed, including the space group,
approximate lattice parameters, and atomic positions.

o Calculation of Theoretical Pattern: A theoretical diffraction pattern is calculated based on
the initial model.

o Comparison and Refinement: The calculated pattern is compared to the experimental
pattern. The structural parameters (lattice parameters, atomic positions, site occupancy,
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etc.) are systematically adjusted to minimize the difference between the calculated and
observed patterns.

o Final Structure: The refined parameters provide a detailed and accurate description of the
chromite crystal structure.

Visualizations
Chromite Crystal Structure Workflow

Caption: Workflow for determining the crystal structure of chromite.

Simplified Chromite Unit Cell

Caption: Simplified diagram of the chromite unit cell coordination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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space-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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